5-hydroxy-3-propyl-1H-benzimidazol-2-one
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Overview
Description
5-hydroxy-3-propyl-1H-benzimidazol-2-one is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a hydroxyl group at the 5th position and a propyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-propyl-1H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst, followed by oxidation to introduce the hydroxyl group at the 5th position.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic redox cycling using cerium (IV) and cerium (III) in the presence of hydrogen peroxide . This method ensures high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-propyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds.
Major Products Formed
Oxidation: Formation of 5-keto-3-propyl-1H-benzimidazol-2-one.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
5-hydroxy-3-propyl-1H-benzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-propyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 5th position plays a crucial role in binding to these targets, leading to inhibition or activation of various biochemical pathways . This compound can modulate the activity of enzymes involved in DNA synthesis and repair, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one
- 5,6-dimethylbenzimidazole
- 2-mercaptobenzimidazole
Uniqueness
5-hydroxy-3-propyl-1H-benzimidazol-2-one is unique due to the presence of both a hydroxyl group and a propyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the propyl group influences its lipophilicity and ability to interact with lipid membranes .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-hydroxy-3-propyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-12-9-6-7(13)3-4-8(9)11-10(12)14/h3-4,6,13H,2,5H2,1H3,(H,11,14) |
InChI Key |
OCJBYVVOIWRXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)O)NC1=O |
Origin of Product |
United States |
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